(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N7O and its molecular weight is 439.402. The purity is usually 95%.
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Biological Activity
The compound (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that belongs to the triazolopyrimidine class. It exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potency against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H16F3N7O with a molecular weight of 439.4 g/mol. The structure features a difluorophenyl group, a piperazine moiety, and a triazolopyrimidine framework, which are known for their pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C21H16F3N7O |
Molecular Weight | 439.4 g/mol |
CAS Number | 920367-46-0 |
Triazolopyrimidines have been shown to exhibit a range of biological activities primarily through their interaction with specific molecular targets. The mechanism of action for this compound may involve:
- Proteasome Inhibition : Similar compounds have demonstrated the ability to inhibit proteasome activity in trypanosomes, leading to the accumulation of ubiquitinated proteins and subsequent cell death .
- EGFR Inhibition : Some triazolopyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation .
Antiparasitic Activity
Research indicates that triazolopyrimidines can be effective against various parasites such as Trypanosoma brucei and Trypanosoma cruzi. For instance:
- Potency Against T. cruzi : A related compound exhibited an EC50 value of 36 nM against T. cruzi, suggesting potential effectiveness for the treatment of Chagas disease .
- Structure-Activity Relationship : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance potency significantly compared to non-fluorinated analogs .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cytotoxicity : Similar triazolopyrimidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing varying degrees of antiproliferative activity . For example, some derivatives inhibited EGFR activation and downstream signaling pathways involved in tumor growth.
Case Studies
- In vitro Studies : Compounds structurally related to this compound were tested against cervical and breast cancer cell lines with promising results in inhibiting cell proliferation .
- Animal Models : In vivo studies using murine models have demonstrated that certain triazolopyrimidine derivatives can achieve high plasma concentrations and exhibit significant antitrypanosomal activity when administered at appropriate dosages .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWNKFJFWWZSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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